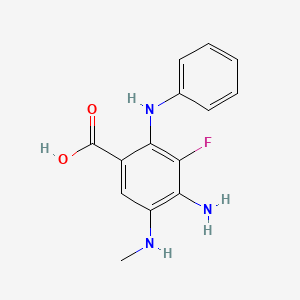

4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid

描述

属性

IUPAC Name |

4-amino-2-anilino-3-fluoro-5-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c1-17-10-7-9(14(19)20)13(11(15)12(10)16)18-8-5-3-2-4-6-8/h2-7,17-18H,16H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXZGLKEUFRIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C(=C1)C(=O)O)NC2=CC=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Nitration: Introduction of a nitro group to the benzoic acid derivative.

Reduction: Reduction of the nitro group to an amino group.

Fluorination: Introduction of a fluorine atom at the desired position.

Methylation: Addition of a methyl group to the amino group.

Phenylation: Introduction of a phenyl group to the amino group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

Reduction: Reduction of nitro groups back to amino groups.

Substitution: Replacement of functional groups with other substituents.

Coupling Reactions: Formation of bonds between the compound and other molecules.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Catalysts: Palladium, platinum, or other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted benzoic acid derivatives.

科学研究应用

4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

作用机制

The mechanism of action of 4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

相似化合物的比较

Research Findings and Limitations

- In Silico Predictions: Studies on structurally related compounds (e.g., 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido benzoic acids) highlight the importance of substituent bulk in enhancing target affinity. The target compound’s phenylamino group may similarly improve selectivity .

生物活性

4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid (CAS Number: 1795067-87-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄FN₃O₂ |

| Molecular Weight | 275.28 g/mol |

| CAS Number | 1795067-87-6 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Structural Features

The compound features an amino group, a fluoro substituent, and a phenyl ring, contributing to its biological activity. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a structure-activity relationship study demonstrated that modifications in the amino and phenyl groups can enhance cytotoxicity against cancer cell lines such as A-431 and Jurkat cells. The IC50 values for these compounds were notably lower than those of standard treatments like doxorubicin .

The proposed mechanism of action involves the inhibition of key proteins involved in cell proliferation and survival pathways. Molecular dynamics simulations have shown that these compounds interact with the Bcl-2 protein primarily through hydrophobic contacts, which are crucial for their anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, compounds within this chemical class have demonstrated antimicrobial activity. For example, derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing comparable effectiveness to conventional antibiotics like norfloxacin. The presence of electron-withdrawing groups was found to be essential for enhancing antimicrobial activity .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a related compound, revealing that it inhibited cell growth in multiple cancer cell lines. The study highlighted that the introduction of a methylamino group significantly improved the compound's potency against resistant cancer strains .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of similar benzoic acid derivatives. The results indicated that certain modifications led to increased antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the phenyl ring and amino groups are critical for enhancing biological activity. Key findings include:

- Amino Group Positioning : The position of amino groups affects binding affinity to target proteins.

- Fluorine Substitution : The introduction of fluorine atoms has been associated with increased lipophilicity, enhancing cell membrane penetration.

- Phenyl Ring Modifications : Variations in the phenyl ring structure can lead to significant changes in both anticancer and antimicrobial activities.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Nucleophilic substitution to introduce fluorine and methylamino groups. For example, fluorination via halogen exchange under acidic conditions (e.g., using KF or CsF in DMF at 80–100°C) .

- Coupling reactions to attach the phenylamino group. Pd-catalyzed Buchwald-Hartwig amination is recommended for aryl amine coupling, requiring inert conditions (N₂ atmosphere) and ligands like Xantphos .

- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict temperature control and stoichiometric balancing of reagents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the phenylamino group’s aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz), while the methylamino group shows a singlet at δ 2.8–3.1 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) .

Q. How does the solubility profile of this compound affect its application in biological assays?

- Methodological Answer :

- The compound’s solubility varies with pH due to the carboxylic acid group. In aqueous buffers (pH 7.4), partial ionization reduces solubility (<1 mg/mL).

- Workaround : Use polar aprotic solvents (DMSO) for stock solutions and dilute into assay buffers with ≤1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of multiple amino/fluoro groups on the benzoic acid core?

- Methodological Answer :

- Protecting groups : Temporarily protect the amino group (e.g., with Boc or Fmoc) to prevent unwanted side reactions during fluorination .

- Directed ortho-metalation : Use directing groups (e.g., -NHCOCH₃) to control fluorine placement. For example, LDA-mediated lithiation at -78°C followed by electrophilic fluorination .

- Computational modeling : DFT calculations (e.g., Gaussian09) predict reactive sites and optimize substitution sequences .

Q. How do electronic effects of substituents influence the compound’s reactivity in downstream modifications?

- Methodological Answer :

- Electron-withdrawing fluorine deactivates the benzene ring, slowing electrophilic substitutions. For further functionalization (e.g., nitration), use HNO₃/H₂SO₄ under heated (50–60°C) and prolonged reaction times .

- Methylamino group : Enhances nucleophilicity at the para position, enabling selective alkylation or acylation. Monitor reactivity via TLC to avoid over-substitution .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed methylamino group) that may interfere with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。